Chlobenthiazone
Overview
Description
Chlobenthiazone is a potent agrochemical fungicide primarily used to control rice blast disease. It belongs to the class of benzothiazol-2-ones, which are well-investigated sulfur and nitrogen-containing heterocycles. This compound is known for its effectiveness in agricultural applications, particularly in rice cultivation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chlobenthiazone involves the cyclo-condensation of N-methyl-2-bromoaniline with chlorocarbonylsulfenyl chloride, promoted by dimethylamine and aluminum chloride. This reaction affords N-methyl-2-bromo-2(3H)-benzothiazol-2-one in good yield. The brominated benzothiazol-2-one is then subjected to Miyaura–Ishiyama cross-coupling with bis(pinacolato)diborone in the presence of a palladium chloride triphenylphosphine catalyst to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves stringent control of reaction conditions, including temperature, pressure, and reagent concentrations, to optimize the production efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Chlobenthiazone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazol-2-one derivatives.
Scientific Research Applications
Chlobenthiazone has diverse applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions, particularly in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Widely used in agriculture as a fungicide to protect crops from fungal infections
Mechanism of Action
Chlobenthiazone exerts its fungicidal effects by inhibiting the biosynthesis of essential cellular components in fungi. It targets specific enzymes involved in the synthesis of fungal cell walls, leading to cell lysis and death. The molecular pathways involved include the inhibition of chitin and glucan synthesis, which are critical for maintaining fungal cell wall integrity .
Comparison with Similar Compounds
Benazoline: A selective herbicide with similar structural features.
Mevashuntin: A metabolite of hydroxymethylglutaryl-CoA reductase inhibitors with unique biological activities.
Uniqueness: Chlobenthiazone is unique due to its potent fungicidal activity and its specific application in rice cultivation. Unlike other benzothiazol-2-one derivatives, this compound has a distinct mechanism of action and a broader spectrum of activity against various fungal pathogens .
Properties
IUPAC Name |
4-chloro-3-methyl-1,3-benzothiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNOS/c1-10-7-5(9)3-2-4-6(7)12-8(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPASDYEQAVIJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2Cl)SC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60213194 | |
Record name | 4-Chloro-3-methyl-2(3H)-benzothiazolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60213194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63755-05-5 | |
Record name | Chlobenthiazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63755-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlobenthiazone [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063755055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-3-methyl-2(3H)-benzothiazolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60213194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHLOBENTHIAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWS1R2VYG3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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